![molecular formula C20H18N2O6 B2963319 2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899394-22-0](/img/structure/B2963319.png)
2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
The compound “2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrimidine ring, and a chromene ring . These types of compounds are often found in various pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The furan ring, for example, is a five-membered ring with four carbon atoms and one oxygen atom . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as electrophilic substitution, nucleophilic substitution, and redox reactions .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including the compound , have shown significant antibacterial activity . They have been effective against both gram-positive and gram-negative bacteria . This makes them a promising area of study for the development of new antibacterial agents, especially in the face of increasing microbial resistance .
Antifungal Activity
In addition to their antibacterial properties, furan derivatives have also demonstrated antifungal activity . They have been found to be effective against yeast-like fungi such as Candida albicans .
Anti-Inflammatory Properties
Furan-containing compounds have been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Anticancer Activity
Furan derivatives have shown anticancer activity . This suggests that they could be used in the development of new anticancer drugs.
Antidepressant and Anti-anxiolytic Properties
Furan derivatives have been found to have antidepressant and anti-anxiolytic properties . This suggests potential applications in the treatment of mental health disorders.
Antiprotozoal Activity
Furan-containing compounds have demonstrated antiprotozoal activity . This suggests potential applications in the treatment of diseases caused by protozoan parasites.
Antihypertensive Properties
Furan derivatives have been found to have antihypertensive properties . This suggests potential applications in the treatment of high blood pressure.
Anti-Aging Properties
Furan-containing compounds have been found to have anti-aging properties . This suggests potential applications in the field of dermatology and cosmetics.
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exerts its action by inhibiting protein kinases . By inhibiting these enzymes, the compound interferes with the normal functioning of cellular processes such as cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways associated with protein kinases. These pathways are responsible for various cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism . By inhibiting protein kinases, the compound disrupts these pathways, leading to changes in cell behavior .
Result of Action
The inhibition of protein kinases by 2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can lead to significant molecular and cellular effects. For instance, it can disrupt cell growth and differentiation, potentially leading to the death of cancer cells .
properties
IUPAC Name |
2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-25-9-4-8-22-18(14-5-3-10-27-14)21-19-16(20(22)24)17(23)13-7-6-12(26-2)11-15(13)28-19/h3,5-7,10-11H,4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXUKZWNUVQACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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